N~1~-(3,4-dichlorobenzyl)-1H-tetrazole-1,5-diamine
Description
N~1~-(3,4-dichlorobenzyl)-1H-tetrazole-1,5-diamine: is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 3,4-dichlorobenzyl group in this compound enhances its chemical stability and biological activity.
Properties
IUPAC Name |
1-N-[(3,4-dichlorophenyl)methyl]tetrazole-1,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N6/c9-6-2-1-5(3-7(6)10)4-12-16-8(11)13-14-15-16/h1-3,12H,4H2,(H2,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHNQTCENWATCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN2C(=NN=N2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-dichlorobenzyl)-1H-tetrazole-1,5-diamine typically involves the reaction of 3,4-dichlorobenzylamine with sodium azide and ammonium chloride under acidic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: In an industrial setting, the production of N1-(3,4-dichlorobenzyl)-1H-tetrazole-1,5-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-(3,4-dichlorobenzyl)-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the benzyl group are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium thiocyanate in polar solvents.
Major Products Formed:
Oxidation: Formation of corresponding tetrazole N-oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted benzyl tetrazole derivatives.
Scientific Research Applications
Chemistry: N1-(3,4-dichlorobenzyl)-1H-tetrazole-1,5-diamine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.
Medicine: N1-(3,4-dichlorobenzyl)-1H-tetrazole-1,5-diamine has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. It is being investigated for its potential to inhibit specific enzymes and pathways involved in inflammation and cancer progression.
Industry: The compound is used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N1-(3,4-dichlorobenzyl)-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
- N~1~-(3,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thione
- N~1~-(3,4-dichlorobenzyl)-1H-indazole-3-carboxamide
- N~1~-(3,4-dichlorobenzyl)-1H-1,2,3-triazole-4-amine
Comparison: N1-(3,4-dichlorobenzyl)-1H-tetrazole-1,5-diamine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Compared to its triazole and indazole analogs, the tetrazole derivative exhibits enhanced stability and a broader spectrum of biological activities. The dichlorobenzyl group further enhances its potency and selectivity towards specific molecular targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
